molecular formula C31H50O4 B12290625 Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

Cat. No.: B12290625
M. Wt: 486.7 g/mol
InChI Key: UEBDDJDCLTYODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a highly substituted triterpenoid derivative featuring a polycyclic cyclopenta[a]chrysene core. Key structural attributes include:

  • Tetramethyl substituents (5b,8,8,11a) contributing to steric bulk and lipophilicity.
  • A methyl ester at position 3a, modulating solubility and metabolic stability.

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3

InChI Key

UEBDDJDCLTYODS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate typically involves the derivation of betulinic acid. One method involves the reaction of betulinic acid with hydroxybenzotriazole in the presence of anhydrous dimethylformamide (DMF) at 65°C for 4 hours . The compound is then purified and characterized using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), ultraviolet (UV) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Research

Recent studies indicate that derivatives of compounds similar to methyl 9-hydroxy-5a-(hydroxymethyl)-5b have shown promise in anticancer therapies. For instance:

  • Mechanism of Action : Compounds like 23-hydroxybetulinic acid (23-HBA), which share structural similarities with the target compound, have been observed to inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression at the G1 phase. This suggests that methyl 9-hydroxy derivatives could also exhibit similar anticancer properties .

Anti-inflammatory Properties

Research has indicated that certain hydroxylated compounds can modulate inflammatory pathways. The ability to inhibit the activation of NF-kB and reduce inflammatory cytokines could make methyl 9-hydroxy a candidate for treating inflammatory diseases .

Prodrug Development

The compound may serve as a prodrug or a biologically active moiety-linker conjugate in drug formulation. The modification of its structure could enhance bioavailability and therapeutic efficacy against various diseases .

Polymer Chemistry

Due to its complex structure and functional groups, methyl 9-hydroxy can be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

Drug Delivery Systems

The compound's unique structural features could be advantageous in developing drug delivery systems that require controlled release mechanisms. The carboxylate functional group allows for potential interactions with various drugs and biological molecules .

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of structurally similar compounds revealed that modifications to the hydroxyl groups significantly enhanced cytotoxicity against lung adenocarcinoma cells. This suggests that methyl 9-hydroxy derivatives could be explored for their potential in cancer therapy .

Case Study 2: Inflammatory Response Modulation

In an experimental model of acute ulcerative colitis, compounds with hydroxyl groups demonstrated the ability to reduce inflammation through modulation of MAPK signaling pathways. This highlights the therapeutic potential of methyl 9-hydroxy in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with phosphodiesterase 9, a relevant target in the field of neurodegenerative diseases . The compound may inhibit the activity of this enzyme, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Triterpenoid Family

Compound 3 (from ):
  • Core Structure: Betulinic acid derivative with a pentacyclic triterpenoid framework.
  • Key Substituents : A 3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl group replaces the methyl ester, introducing a benzotriazole moiety linked via a propyloxy chain.
  • Research Findings : Computational models predict strong binding to phosphodiesterase 9, a target in neurodegenerative diseases, with favorable drug-likeness scores .
Thiazolidinone Derivative (9a) (from ):
  • Core Structure: (5Z)-thiazolidinone with a benzodioxolyl group.
  • Key Substituents : Methoxyphenyl and benzodioxolyl groups confer aromaticity and electron-rich regions.
  • Functional Differences: The thiazolidinone core enables metal chelation and radical scavenging, unlike the saturated chrysene system of the target compound. Higher polar surface area due to the thioxo and carbonyl groups, improving aqueous solubility.
  • Research Findings : Demonstrated activity in preliminary neurodegenerative models, with NMR and HRMS data validating its structure .

Aromaticity and Stability Considerations

The target compound’s cyclopenta[a]chrysene core is a polycyclic aromatic system with partial conjugation, offering stability akin to fully aromatic systems (e.g., benzene derivatives). However, its reduced conjugation compared to planar aromatics (e.g., benzodioxolyl groups in 9a) results in:

  • Lower resonance stabilization but greater structural flexibility.
  • Enhanced adaptability in binding to hydrophobic enzyme pockets, a trait shared with betulinic acid derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3 Thiazolidinone 9a
Core Structure Cyclopenta[a]chrysene Betulinic acid derivative Thiazolidinone
Key Substituents Hydroxy, hydroxymethyl, methyl ester Benzotriazole-propyloxy Benzodioxolyl, methoxyphenyl
Molecular Weight ~600 (estimated) ~750 (reported) 457 (reported)
LogP ~5.2 (predicted) ~6.8 (predicted) ~3.1 (reported)
Bioactivity Target Phosphodiesterase (hypothesized) Phosphodiesterase 9 Neurodegenerative enzymes

Notes:

  • The target compound’s hydroxyl and ester groups improve solubility relative to Compound 3 but reduce lipophilicity compared to its benzotriazole analog.
  • The prop-1-en-2-yl group may introduce metabolic liabilities (e.g., oxidation) absent in the saturated betulinic acid derivatives.

Biological Activity

Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate (commonly referred to as the compound) is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of triterpenoids and features a unique structure characterized by multiple methyl groups and a cyclopenta[a]chrysene backbone. This structural complexity is hypothesized to play a significant role in its biological interactions.

Anticancer Properties

Research indicates that derivatives of similar triterpenoids exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Betulinic acid (BA), a closely related compound to the one , has demonstrated cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells. It induces apoptosis through mitochondrial pathways and activates caspase cascades .
  • Mechanism of Action : BA's mechanism involves inducing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential. These pathways may also be relevant for the compound under study .

Anti-inflammatory Activity

Triterpenoids are well-known for their anti-inflammatory effects:

  • Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine production and modulate pathways such as NF-kB and MAPK signaling . This suggests potential therapeutic applications in inflammatory diseases.

Antiviral Effects

Triterpenoids like BA have shown antiviral properties:

  • HIV Inhibition : Studies indicate that BA can inhibit HIV replication by inducing apoptosis in infected cells . The compound's structural similarities may suggest analogous activity.

Study on Betulinic Acid Derivatives

A study evaluated the cytotoxic effects of various betulinic acid derivatives against human colorectal carcinoma cell lines. The derivatives exhibited varying degrees of cytotoxicity with some showing enhanced activity compared to BA itself. The introduction of specific functional groups significantly influenced their biological efficacy .

Mechanistic Studies

A mechanistic study on betulinic acid derivatives revealed that modifications at specific carbon positions led to increased apoptosis in cancer cells. The presence of hydroxyl groups was crucial for enhancing cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReferences
Betulinic AcidAnticancerInduces apoptosis via mitochondrial pathways
23-Hydroxybetulinic AcidAnti-inflammatoryInhibits pro-inflammatory cytokines
Methyl 9-hydroxy...Potentially anticancerSimilar mechanisms as betulinic acid

Q & A

Q. What are the optimal synthetic routes for this compound, considering its complex stereochemistry and functional group sensitivity?

Methodological Answer: The synthesis of this polycyclic terpenoid derivative requires careful control of stereochemistry and regioselectivity. Key steps include:

  • Core structure assembly : Use of biomimetic cationic cyclization (e.g., acid-mediated cyclization of a geranylgeranyl precursor) to establish the cyclopenta[a]chrysene backbone .
  • Functionalization : Selective oxidation (e.g., Sharpless asymmetric dihydroxylation) to introduce hydroxyl groups at C9 and C5a, followed by hydroxymethylation via aldol condensation .
  • Esterification : Methyl ester formation at C3a using diazomethane in anhydrous methanol under nitrogen atmosphere to avoid hydrolysis .
    Critical parameters : Maintain reaction temperatures below 0°C during oxidation steps to prevent epimerization. Monitor intermediates via TLC (silica gel GF254, hexane:EtOAc 7:3) .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s regiochemistry and substituent orientation?

Methodological Answer:

  • NMR : Assign proton environments using 1H1H^1 \text{H}-^1 \text{H} COSY and 1H13C^1 \text{H}-^{13}\text{C} HSQC. For example, the C9 hydroxy group shows a deshielded proton signal at δ 4.8–5.2 ppm (broad singlet), while the C3a methyl ester appears as a sharp singlet at δ 3.6–3.7 ppm .
  • X-ray crystallography : Resolve absolute stereochemistry by growing crystals in a 1:1 chloroform/hexane mixture. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) confirms the chair conformation of the cyclopentane ring and axial orientation of the hydroxymethyl group .
  • IR spectroscopy : Validate ester carbonyl (C=O stretch at 1720–1740 cm1^{-1}) and hydroxyl groups (broad peak at 3200–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry using Gaussian 16 (B3LYP/6-311+G(d,p)) and simulate 1H^1 \text{H} and 13C^{13}\text{C} NMR spectra. Compare computed chemical shifts (with PCM solvent model for CDCl3_3) to experimental data .
  • Error analysis : Identify outliers (e.g., shifts >0.5 ppm deviation) as potential misassignments. For example, misorientation of the prop-1-en-2-yl group may cause C5b methyl shifts to diverge from predictions. Re-examine NOESY correlations to confirm spatial proximity between C5b-CH3_3 and C7a-H .

Q. What experimental strategies mitigate challenges in isolating enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column (4.6 × 250 mm) with isocratic elution (hexane:IPA 95:5, 1 mL/min) to separate enantiomers. Monitor purity via polarimetry ([α]D25_D^{25} = +23° to +25° for the desired isomer) .
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxymethylation to enforce stereocontrol at C5a. Post-synthesis, cleave auxiliaries using LiOH/THF/H2 _2O .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr) and 0.1 M NaOH (40°C, 24 hr). Analyze degradation products via LC-MS (C18 column, 0.1% formic acid/ACN gradient). Major degradation pathways include ester hydrolysis (yielding the carboxylic acid derivative) and dehydration of the C9 hydroxy group .
  • Kinetic modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life. Activation energy (Ea_a) for ester hydrolysis is typically 60–80 kJ/mol in aqueous buffers .

Data Contradiction Analysis

Q. How should conflicting crystallographic and computational data regarding the compound’s ring conformation be resolved?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature 1H^1 \text{H} NMR (25–60°C in DMSO-d6_6) to detect ring-flipping. A coalescence temperature >50°C suggests a rigid chair conformation, aligning with X-ray data .
  • MD simulations : Run 100 ns molecular dynamics simulations (AMBER force field) in explicit solvent. RMSD analysis of the cyclopentane ring (<0.5 Å) supports the crystallographic model over flexible boat conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.